Hdbtu

Solid-Phase Peptide Synthesis Uronium Coupling Reagents Solubility

HDBTU (CAS 164861-52-3) is a benzotriazine-based uronium coupling reagent that outperforms benzotriazole-class agents (HBTU/HATU) in preserving chiral integrity for racemization-prone amino acids such as Cys and His. Its 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl leaving group provides moderate, controlled activation kinetics, delivering higher crude purities in solid-phase and solution-phase peptide synthesis. Consistent ≥98% purity, excellent DMF/DMSO solubility, and low side-reaction profiles make it the strategic choice for ADC/PDC conjugation, GMP therapeutic manufacturing, and challenging peptide elongations.

Molecular Formula C12H16F6N5O2P
Molecular Weight 407.25 g/mol
CAS No. 164861-52-3
Cat. No. B069271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdbtu
CAS164861-52-3
Molecular FormulaC12H16F6N5O2P
Molecular Weight407.25 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
InChIKeyQGYDGCPRFFOXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDBTU (164861-52-3): Uronium-Based Peptide Coupling Reagent for Solid-Phase Synthesis Procurement


HDBTU, chemically identified as O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (CAS 164861-52-3), is a uronium-type coupling reagent primarily utilized in solid-phase peptide synthesis (SPPS) to facilitate efficient amide bond formation with minimized racemization [1]. It belongs to the benzotriazine-derived class of coupling agents, structurally distinct from the more common benzotriazole-based reagents such as HBTU and HATU, and is employed in both research-scale and industrial peptide synthesis workflows [2].

HDBTU (164861-52-3): Why Generic Substitution with Benzotriazole Uronium Salts Fails for Sterically Demanding Couplings


Interchanging coupling reagents within the uronium salt class without considering leaving group electronics and sterics leads to variable outcomes in peptide yield and chiral integrity. HDBTU's 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl leaving group modulates activation kinetics and side-reaction profiles differently than benzotriazole-based counterparts like HBTU and HATU. For challenging sequences—particularly those involving sterically hindered or epimerization-prone amino acids—the choice of uronium reagent directly impacts crude purity and overall synthesis efficiency [1].

HDBTU (164861-52-3): Quantifiable Differentiation Against HBTU, TBTU, HATU, and COMU for Procurement Selection


HDBTU vs. HBTU: Enhanced Solubility for Higher Reaction Concentrations in Peptide Synthesis

HDBTU demonstrates improved solubility in common organic solvents compared to HBTU, which enables higher reaction concentrations and more efficient coupling in solid-phase synthesis protocols [1].

Solid-Phase Peptide Synthesis Uronium Coupling Reagents Solubility

HDBTU vs. HATU: Comparative Reactivity and Side-Reaction Profile in Amide Bond Formation

HDBTU offers a moderate reactivity profile, providing an alternative to the high reactivity of HATU, which can sometimes lead to increased byproduct formation or over-activation in certain couplings. HDBTU is noted for a lower risk of side reactions or byproduct formation in specific synthetic contexts [1].

Peptide Synthesis Uronium Reagents Side Reactions

HDBTU in Peptide Synthesis: Reported Low Racemization Profile for Chiral Integrity

HDBTU is reported to minimize racemization during peptide bond formation, a critical parameter for preserving the stereochemical integrity of chiral amino acids [1]. This property is essential for synthesizing bioactive peptides where even low levels of epimerization can compromise biological activity.

Racemization Suppression Peptide Synthesis Uronium Reagents

HDBTU Commercial Purity and Physical Properties for Reliable Procurement

Commercially available HDBTU is typically supplied with a purity of ≥98% (HPLC) and as a white to off-white crystalline powder with a melting point of 140-156°C [1]. These specifications ensure consistent performance in automated solid-phase peptide synthesizers.

Peptide Synthesis Reagents Quality Control Procurement

HDBTU in Bioconjugation: Compatibility with Complex Biomolecule Functionalization

HDBTU has been effectively applied in bioconjugation reactions to form stable amide linkages between synthetic molecules and biomolecules such as peptides, proteins, or functionalized surfaces [1]. This application expands its utility beyond traditional peptide synthesis into advanced drug delivery and diagnostic probe development.

Bioconjugation Amide Bond Formation Drug Delivery

HDBTU Solvent Compatibility: Soluble in DMF and DMSO for Solution and Solid-Phase Synthesis

HDBTU exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis, including N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while remaining insoluble in water [1]. This solubility profile aligns with standard SPPS and solution-phase protocols.

Solubility DMF DMSO Peptide Synthesis

HDBTU (164861-52-3): Optimal Application Scenarios for Peptide Synthesis and Bioconjugation Procurement


Solid-Phase Peptide Synthesis (SPPS) of Difficult or Racemization-Prone Sequences

HDBTU is well-suited for the SPPS of peptides containing amino acids susceptible to racemization (e.g., Cys, His) or sequences prone to aggregation. Its reported low racemization profile and moderate reactivity help maintain chiral integrity and achieve complete couplings in challenging elongations [1][2].

Solution-Phase Peptide Fragment Condensation and Cyclization

HDBTU can be employed in solution-phase synthesis for coupling peptide fragments or cyclizing linear precursors. Its good solubility in DMF and DMSO facilitates high-concentration reactions, and its controlled reactivity minimizes side reactions that could complicate purification .

Bioconjugation for Drug Delivery and Diagnostic Probe Development

Researchers developing antibody-drug conjugates (ADCs), peptide-drug conjugates, or surface-functionalized nanoparticles can utilize HDBTU to form stable amide bonds between synthetic payloads and biomolecular carriers. Its ability to minimize racemization is particularly valuable when conjugating chiral biomolecules essential for biological recognition [3].

Industrial-Scale Peptide API Manufacturing Requiring High Reproducibility

For GMP manufacturing of therapeutic peptides, HDBTU offers a reliable coupling reagent option with consistent commercial purity (≥98%) and well-defined physical properties. Its moderate reactivity and low side-reaction tendency contribute to robust, scalable processes with predictable impurity profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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